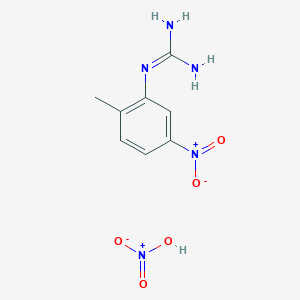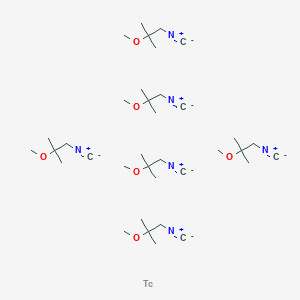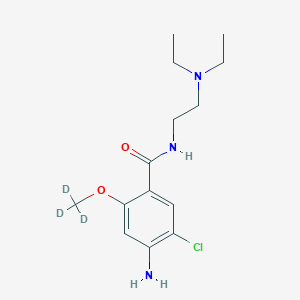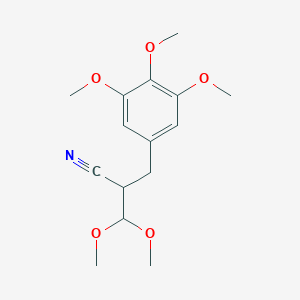
Nitrate de 1-(2-méthyl-5-nitrophényl)guanidine
Vue d'ensemble
Description
(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is an off-white solid that is soluble in water and has a melting point of 218-219°C . This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Applications De Recherche Scientifique
(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including its use in the treatment of benign prostatic hyperplasia.
Industry: It is used in the production of protein kinase inhibitors and other pharmaceutical agents.
Mécanisme D'action
Target of Action
It is known that this compound is used in the preparation of n-(pyridylpyrimidinylaminophenyl) amides , which are protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.
Analyse Biochimique
Biochemical Properties
1-(2-Methyl-5-nitrophenyl)guanidine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of N-(pyridylpyrimidinylaminophenyl) amides, which are known to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This interaction is crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
1-(2-Methyl-5-nitrophenyl)guanidine nitrate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinases, 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways that control cell proliferation and survival . This can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of protein kinase activity and subsequent cellular changes.
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylguanidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyl-5-nitrophenyl)guanidine
- (2-Methyl-5-nitrophenyl)guanidine hydrochloride
- (2-Methyl-5-nitrophenyl)guanidine sulfate
Uniqueness
(2-Methyl-5-nitrophenyl)guanidine nitrate is unique due to its specific nitrate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-08-7 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)



